Superior Blood-Brain Barrier Penetration Compared to Approved Anti-HER2 Agents
In contrast to all approved anti-HER2 agents, tesevatinib crosses the intact blood-brain barrier in mouse and rat models and achieves levels in the brain similar to plasma levels [1]. Preclinical pharmacokinetic studies in non-tumor bearing wild-type FVB mice demonstrated that tesevatinib achieves a brain-to-plasma ratio (Kp) of 0.53, with brain concentrations reaching 0.72 μg/g at 2 hours post-dose [2]. This is a critical differentiator for research targeting CNS malignancies.
| Evidence Dimension | Brain-to-Plasma Ratio (Kp) in Preclinical Models |
|---|---|
| Target Compound Data | Kp = 0.53 (wild-type FVB mice) |
| Comparator Or Baseline | Approved anti-HER2 agents (e.g., trastuzumab, lapatinib) do not significantly cross the intact BBB |
| Quantified Difference | Tesevatinib demonstrates measurable brain penetration, whereas approved anti-HER2 agents are effectively excluded from the CNS |
| Conditions | Non-tumor bearing wild-type FVB mice, single oral dose of 70 mg/kg, samples over 48 hours |
Why This Matters
This property makes tesevatinib a necessary reagent for in vivo studies of CNS metastases and primary brain tumors, where most EGFR/HER2 inhibitors fail to achieve therapeutic brain concentrations.
- [1] Jhaveri KL, Hamilton EP, Miller K, Roche M, Berger MS, Winer EP, Lin NU. A phase 1b trial of blood-brain barrier (BBB)-penetrant tyrosine kinase inhibitor (TKI) tesevatinib in combination with trastuzumab for patients with HER2+ metastatic breast cancer (MBC). J Clin Oncol. 2015 May 20;33(15_suppl):608. DOI: 10.1200/jco.2015.33.15_suppl.608. View Source
- [2] Pokorny JL, et al. In vivo efficacy of tesevatinib in EGFR-amplified patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling. Mol Cancer Ther. 2021 Mar 30;20(6):1009-1018. DOI: 10.1158/1535-7163.MCT-20-0640. View Source
